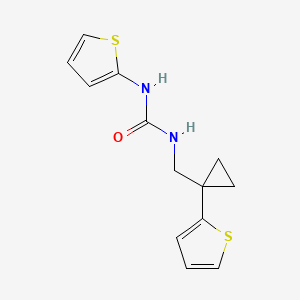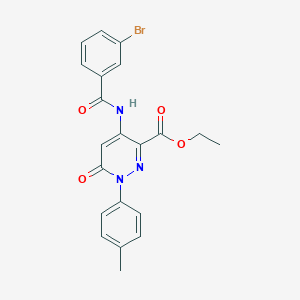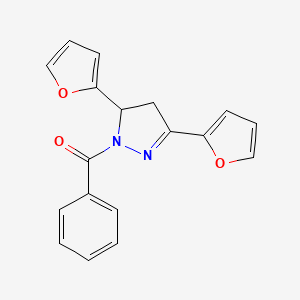
Methyl 4-(4-chlorophenyl)-6-(((4-methoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a methyl ester group attached to the 5th carbon of the pyrimidine ring, a chlorophenyl group attached to the 4th carbon, and a methoxyphenylsulfonylmethyl group attached to the 6th carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrimidine ring, followed by the addition of the various functional groups. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine ring provides a planar, aromatic core, while the various substituents add steric bulk and influence the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the ester could undergo hydrolysis, the aryl halide might participate in coupling reactions, and the sulfonyl group could be involved in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings would likely result in relatively high melting and boiling points compared to aliphatic compounds of similar molecular weight .科学的研究の応用
Ring Expansion and Rearrangement Studies
Research has explored the ring expansion of chloromethyl-1,2,3,4-tetrahydropyrimidin-2-one derivatives, leading to the synthesis of various compounds. These studies show how structural modifications can affect the properties and potential applications of tetrahydropyrimidine derivatives. For instance, the rearrangement of Methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate into methoxy- and cyano- derivatives highlights the chemical versatility of these compounds (Bullock et al., 1972).
Docking Studies and Crystal Structure Analysis
Docking studies and crystal structure analysis provide insights into how modifications in the tetrahydropyrimidine derivatives can impact their interactions with biological targets. These studies are crucial for understanding the potential biomedical applications of these compounds. For example, the crystal structure analysis of tetrazole derivatives related to the compound offers a foundation for understanding how such compounds might interact with enzymes or receptors (Al-Hourani et al., 2015).
Polymorphism and Crystal Packing Energetics
The study of polymorphism in biologically active dihydropyrimidinium hydrochloride derivatives sheds light on the energetics associated with crystal packing. This research is pivotal for pharmaceutical applications, where polymorphism can affect drug efficacy and stability. Detailed analysis of crystal packing interactions helps in understanding the physical properties of these compounds (Panini et al., 2014).
Hydrogen Bonding in Anticonvulsant Enaminones
The study of hydrogen bonding in anticonvulsant enaminones, including derivatives of tetrahydropyrimidine, contributes to our understanding of how these compounds can be optimized for medical applications. The structural determinations highlight the role of hydrogen bonding in modulating the activity of these compounds, providing a pathway for the design of new therapeutic agents (Kubicki et al., 2000).
Antibacterial Properties and Synthesis Optimization
Research into the synthesis and antibacterial properties of 1,2,3-aryl-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine derivatives showcases the potential of tetrahydropyrimidine derivatives in combating bacterial infections. The exploration of various synthetic pathways and the evaluation of the antibacterial efficacy of these compounds are vital for developing new antibiotics (Cieplik et al., 2008).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
methyl 4-(4-chlorophenyl)-6-[(4-methoxyphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O6S/c1-28-14-7-9-15(10-8-14)30(26,27)11-16-17(19(24)29-2)18(23-20(25)22-16)12-3-5-13(21)6-4-12/h3-10,18H,11H2,1-2H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZKVDCMROAMDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC2=C(C(NC(=O)N2)C3=CC=C(C=C3)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-chlorophenyl)-6-(((4-methoxyphenyl)sulfonyl)methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


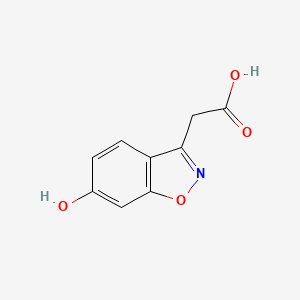
![(4-Cyclopropylsulfonylpiperazin-1-yl)-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)methanone](/img/structure/B2649960.png)



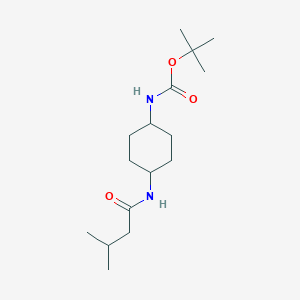
![3-Cyano-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]benzamide](/img/structure/B2649966.png)
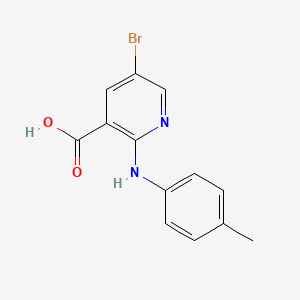
![Ethyl 5-[(4-methylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B2649969.png)

